![molecular formula C19H16NO4+ B150185 groenlandicine CAS No. 38691-95-1](/img/structure/B150185.png)
groenlandicine
Overview
Description
Molecular Structure Analysis
The molecular formula of Groenlandicine is C19H16NO4+ . The molecular weight is 322.33 g/mol . The InChI is 1S/C19H15NO4/c1-22-18-8-13-12(7-16(18)21)4-5-20-9-14-11(6-15(13)20)2-3-17-19(14)24-10-23-17/h2-3,6-9H,4-5,10H2,1H3/p+1 . The Canonical SMILES is COC1=C(C=C2CC[N+]3=C(C2=C1)C=C4C=CC5=C(C4=C3)OCO5) .Physical And Chemical Properties Analysis
Groenlandicine has a molecular weight of 322.33 g/mol . It is recommended to be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .Scientific Research Applications
Alzheimer’s Disease Treatment
Groenlandicine has been identified as a compound with potential anti-acetylcholinesterase (AChE) activity . This activity is crucial because AChE inhibitors are used to treat Alzheimer’s disease by preventing the breakdown of acetylcholine, a neurotransmitter important for learning and memory. Research suggests that Groenlandicine, along with other alkaloids, could be used as quality markers to select herbal medicines for Alzheimer’s treatment .
Cancer Research
Groenlandicine exhibits a moderate inhibitory effect on human recombinant aldose reductase (HRAR) . HRAR is implicated in the complications of diabetes, but inhibitors of this enzyme have also been explored for their anticancer properties, as they can affect the polyol pathway involved in tumor growth and survival.
Gastrointestinal Disorders
The combination of Coptidis Rhizoma and Euodiae Fructus, which contains Groenlandicine, is traditionally used in Chinese medicine to treat gastrointestinal disorders . Modern research into the qualitative and quantitative effects of these herbal pairs could illuminate Groenlandicine’s role in digestive health.
Neuroprotective Effects
Groenlandicine’s potential for treating brain diseases extends beyond Alzheimer’s. Its anti-AChE activity could also provide neuroprotective benefits, helping to preserve cognitive functions in various neurodegenerative conditions .
Diabetes Management
The inhibitory effect of Groenlandicine on HRAR may also make it a candidate for managing diabetic complications. By inhibiting this enzyme, Groenlandicine could help prevent or slow down the progression of diabetic complications such as cataracts and neuropathy .
Drug Development and Quality Control
The study of Groenlandicine’s spectrum-effect relationship and molecular docking can aid in the development of new drugs and the establishment of quality control markers for herbal medicines . This application is crucial for ensuring the efficacy and safety of phytochemicals in clinical use.
Safety And Hazards
Groenlandicine is considered toxic and contains a pharmaceutically active ingredient . It is recommended to avoid inhalation and contact with skin, eyes, and clothing. Personal protective equipment such as NIOSH/MSHA-approved respirator and chemical-resistant rubber gloves are recommended when handling Groenlandicine .
properties
IUPAC Name |
16-methoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-22-18-8-13-12(7-16(18)21)4-5-20-9-14-11(6-15(13)20)2-3-17-19(14)24-10-23-17/h2-3,6-9H,4-5,10H2,1H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIOBGCIEGZHJH-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC[N+]3=C(C2=C1)C=C4C=CC5=C(C4=C3)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191983 | |
Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Groenlandicine | |
CAS RN |
38691-95-1 | |
Record name | Groenlandicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38691-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydrocheilanthifoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038691951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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